molecular formula C21H28F3N3O7 B1672894 Flunixin meglumine CAS No. 42461-84-7

Flunixin meglumine

Cat. No. B1672894
CAS RN: 42461-84-7
M. Wt: 491.5 g/mol
InChI Key: MGCCHNLNRBULBU-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flunixin meglumine is an organoammonium salt obtained by combining flunixin with one molar equivalent of 1-deoxy-1-(methylamino)-D-glucitol . It is a relatively potent non-narcotic, nonsteroidal analgesic with anti-inflammatory, anti-endotoxic, and anti-pyretic properties . It is used in veterinary medicine for the treatment of horses, cattle, and pigs .


Synthesis Analysis

The synthesis of flunixin meglumine involves adding 2-chloronicotinic acid and 2-methyl-3-trifluoromethyl aniline into a sodium hydroxide water solution . The mixture is stirred, toluene and a phase-transfer catalyst are added, and the reaction is controlled at a temperature of 40-45°C for 4-5 hours . The pH value of the solution is regulated to 10-11, stirred, allowed to stratify, and the pH value of the water layer is regulated to 5-6 . The solution is then filtered, the filter cake is washed, and dried to obtain flunixin .


Molecular Structure Analysis

The molecular formula of flunixin meglumine is C21H28F3N3O7 . The IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid .


Physical And Chemical Properties Analysis

Flunixin meglumine has a molecular weight of 491.5 g/mol . The compound is a weak acid (pKa=5.82) and exhibits a high degree of plasma protein binding (approximately 99%) .

Scientific Research Applications

Inhibition of Thromboxane B2 Production

Flunixin meglumine, in combination with phenylbutazone, has been studied for its effects on pharmacokinetic variables and the suppression of thromboxane B2 production. This combination is used in equids for managing colic, endotoxemia, and musculoskeletal disorders. The study revealed that while the concurrent administration does not alter drug disposition or clearance, it does prolong their pharmacologic effect, particularly in the suppression of serum thromboxane B2 production for extended periods (Semrad et al., 1993).

Analgesic Effects in Animals

Flunixin meglumine has been assessed for its analgesic effects in different animal models. For instance, its antinociceptive effect was evaluated in sheep, both healthy and those suffering from footrot, using noxious mechanical stimuli. However, it was found that doses of flunixin meglumine did not significantly affect the thresholds to noxious mechanical stimulation in these animals (Welsh & Nolan, 1995).

Pharmacokinetics in Exotic Species

The pharmacokinetics of flunixin meglumine have been studied in exotic species like white rhinoceroses and elephants. In white rhinoceroses, it was observed that flunixin meglumine appears to be slowly metabolized or absorbed, and a singledose seems safe for use. However, the study suggests the need for further investigations to assess the potential accumulation of the drug in plasma and evaluate its safety in multidose studies (East et al., 2019). Similar studies in African and Asian elephants highlighted the necessity of different oral dosing regimens for these species due to the observed variations in pharmacokinetic parameters (Bechert et al., 2021).

Effects on Inflammatory Exudate Composition

Research has also explored flunixin meglumine's impact on the composition of equine inflammatory exudate. Administered intravenously, it showed an inhibitory effect on the levels of prostaglandin E2, thromboxane B2, and a metabolite of prostacyclin in inflammatory exudates, indicating its role in the anti-inflammatory actions linked to the inhibition of cyclo-oxygenase derived eicosanoids (Higgins et al., 1986).

Behavioral Evaluation in Dairy Cows

In dairy cows, the analgesic effect of flunixin meglumine was evaluated through behavioral assessment in cases of lameness. The study showed that cows treated with flunixin meglumine exhibited significantly less weight-shifting between the rear limbs compared to controls, suggesting its effectiveness in alleviating lameness-associated pain (Wagner et al., 2017).

Non-Narcotic Analgesic Properties

Flunixin meglumine's non-narcotic analgesic properties have been demonstrated in various animal models. Its potency was found to be significantly greater than several other analgesics in tests such as the rat yeast paw test. Unlike narcotics, its analgesic effect is not antagonized by naloxone, indicating a different mechanism of action from traditional narcotics (Ciofalo et al., 1977).

Safety And Hazards

Flunixin meglumine can cause skin irritation and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life .

Future Directions

Flunixin meglumine is an important non-steroidal anti-inflammatory drug used in veterinary medicine . It is routinely used in livestock animals . Future research may focus on its effectiveness in different animal species and potential side effects .

properties

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCCHNLNRBULBU-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flunixin meglumine

CAS RN

42461-84-7
Record name Flunixin meglumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42461-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flunixin meglumine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042461847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUNIXIN MEGLUMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-deoxy-1-(methylamino)-D-glucitol 2-[2-methyl-3-(perfluoromethyl)anilino]nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUNIXIN MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3JK0JW3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flunixin meglumine
Reactant of Route 2
Reactant of Route 2
Flunixin meglumine
Reactant of Route 3
Reactant of Route 3
Flunixin meglumine
Reactant of Route 4
Reactant of Route 4
Flunixin meglumine
Reactant of Route 5
Flunixin meglumine
Reactant of Route 6
Flunixin meglumine

Citations

For This Compound
17,800
Citations
VL Cook, CT Meyer, NB Campbell… - American journal of …, 2009 - Am Vet Med Assoc
… from horses treated with flunixin meglumine (black squares) … from horses treated with flunixin meglumine (black squares) … from horses treated with flunixin meglumine is significantly (P …
Number of citations: 126 avmajournals.avma.org
J Huber, T Arnholdt, E Möstl, CC Gelfert… - Journal of Dairy Science, 2013 - Elsevier
… This study tested 3 different treatment regimens [flunixin meglumine/placebo (FP), flunixin meglumine/flunixin meglumine (FF), and placebo/placebo (PP); Table 1]. A fourth group of not …
Number of citations: 75 www.sciencedirect.com
CG MacAllister, SJ Morgan, AT Borne… - Journal of the American …, 1993 - europepmc.org
… The relative toxicity of phenylbutazone, flunixin meglumine, … (2.2 mg/kg of body weight), flunixin meglumine (1.1 mg/kg), or … by phenylbutazone, flunixin meglumine, and ketoprofen. In …
Number of citations: 352 europepmc.org
CE Bryant, BA Farnfield… - American journal of …, 2003 - Am Vet Med Assoc
… —Flunixin meglumine and phenylbutazone were selective inhibitors of COX-1. Carprofen and flunixin meglumine, … Carprofen and, to a lesser degree, flunixin meglumine had inhibitory …
Number of citations: 71 avmajournals.avma.org
NC Newby, KE Leslie, HDP Dingwell, DF Kelton… - Journal of dairy …, 2017 - Elsevier
… anti-inflammatory drug (NSAID) flunixin meglumine on the health and production of cows after calving. Our hypothesis was that flunixin meglumine would mitigate the pain, resulting in a …
Number of citations: 55 www.sciencedirect.com
EM Welsh, QA McKellar… - Journal of Veterinary …, 1993 - Wiley Online Library
… it is important not to extrapolate kinetic data from one species to another (McKellar et al., 1991) and the purpose of this study was to evaluate the pharmacokinetics of flunixin meglumine…
Number of citations: 64 onlinelibrary.wiley.com
PL Toutain, A Autefage, C Legrand… - Journal of veterinary …, 1994 - Wiley Online Library
The purpose of the present study was to establish in the horse the relationship between plasma concentration profiles of phenylbutazone (PBZ) and flunixin meglumine (FM) and their …
Number of citations: 133 onlinelibrary.wiley.com
TW Geary, RP Ansotegui, MD MacNeil… - Journal of animal …, 2010 - academic.oup.com
… The objective of this research was to determine effects of a single injection of the PG synthesis inhibitor flunixin meglumine (FM; 1.1 mg/kg of BW, intramuscularly) approximately 13 d (…
Number of citations: 53 academic.oup.com
ML Merrill, RP Ansotegui, PD Burns… - Journal of animal …, 2007 - academic.oup.com
… Objectives of these studies were to determine the effects of flunixin meglumine (FM) … Flunixin meglumine (approximately 1.1 mg/kg of BW; im) was administered before the cows …
Number of citations: 75 academic.oup.com
C Fogle, J Davis, B Yechuri, K Cordle… - Equine Veterinary …, 2021 - Wiley Online Library
… , flunixin meglumine… flunixin meglumine. Following the third dose, TXB 2 levels in horses administered firocoxib and meloxicam were significantly higher compared to flunixin meglumine …
Number of citations: 14 beva.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.